Cas no 1315498-81-7 (Carbamic acid, N-[trans-4-[(1E)-2-cyanoethenyl]cyclohexyl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[trans-4-[(1E)-2-cyanoethenyl]cyclohexyl]-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/1315498-81-7x500.png)
Carbamic acid, N-[trans-4-[(1E)-2-cyanoethenyl]cyclohexyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- (E)-3-[trans-4-(Boc-amino)cyclohexyl]acrylonitrile
- SY290083
- tert-Butyl {trans-4-[2-cyanovinyl]cyclohexyl}carbamate
- trans [4-(2-cyano-vinyl)-cyclohexyl]-carbamic acid tert-butyl ester
- Carbamic acid, N-[trans-4-[(1E)-2-cyanoethenyl]cyclohexyl]-, 1,1-dimethylethyl ester
-
- MDL: MFCD33022966
- インチ: 1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-6-11(7-9-12)5-4-10-15/h4-5,11-12H,6-9H2,1-3H3,(H,16,17)
- InChIKey: NZXHACJBZKHHLB-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NC1CCC(C=CC#N)CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 352
- トポロジー分子極性表面積: 62.1
- 疎水性パラメータ計算基準値(XlogP): 2.5
Carbamic acid, N-[trans-4-[(1E)-2-cyanoethenyl]cyclohexyl]-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1198169-1g |
(E)-3-[trans-4-(Boc-amino)cyclohexyl]acrylonitrile |
1315498-81-7 | 95% | 1g |
$1375 | 2025-02-21 | |
eNovation Chemicals LLC | Y1198169-1g |
(E)-3-[trans-4-(Boc-amino)cyclohexyl]acrylonitrile |
1315498-81-7 | 95% | 1g |
$1375 | 2024-07-19 | |
eNovation Chemicals LLC | Y1198169-1g |
(E)-3-[trans-4-(Boc-amino)cyclohexyl]acrylonitrile |
1315498-81-7 | 95% | 1g |
$1375 | 2025-02-18 |
Carbamic acid, N-[trans-4-[(1E)-2-cyanoethenyl]cyclohexyl]-, 1,1-dimethylethyl ester 関連文献
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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9. Book reviews
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
Carbamic acid, N-[trans-4-[(1E)-2-cyanoethenyl]cyclohexyl]-, 1,1-dimethylethyl esterに関する追加情報
Carbamic Acid, N-[trans-4-[(1E)-2-Cyanoethenyl]Cyclohexyl]-, 1,1-Dimethylethyl Ester (CAS No. 1315498-81-7)
The compound Carbamic acid, N-[trans-4-[(1E)-2-cyanoethenyl]cyclohexyl]-, 1,1-dimethylethyl ester (CAS No. 1315498-81-7) is a specialized organic compound with a complex structure that has garnered attention in various fields of chemical research. This compound belongs to the class of carbamates, which are widely used in agriculture as pesticides and in pharmaceuticals as intermediates for drug development. The molecule's structure is characterized by a cyclohexane ring substituted with a cyanoethenyl group and an ester functional group, making it a versatile compound with potential applications in both academic and industrial settings.
The CAS No. 1315498-81-7 designation uniquely identifies this compound within the chemical database system. Its IUPAC name reflects its structural composition: the cyclohexane ring is trans-substituted at the 4-position with a cyanoethenyl group (C≡C–CH₂–), and the ester group is derived from 1,1-dimethylethyl alcohol (also known as isopropyl alcohol). This combination of functional groups imparts unique chemical properties to the compound, including reactivity towards nucleophilic substitution and potential for participation in various organic reactions.
Recent studies have explored the synthesis and characterization of this compound using advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into its stereochemistry and electronic properties, which are critical for understanding its behavior in different chemical environments. For instance, researchers have reported that the trans configuration of the cyclohexane ring plays a significant role in determining the compound's stability and reactivity under thermal or photochemical conditions.
In terms of applications, this compound has shown promise as an intermediate in the synthesis of bioactive molecules. Its ability to undergo nucleophilic acylation makes it a valuable precursor in the construction of complex organic frameworks. Additionally, its cyanoethenyl group introduces electron-withdrawing effects that can modulate the electronic properties of the molecule, making it suitable for use in materials science applications such as polymer synthesis or as a building block for advanced materials.
Recent advancements in green chemistry have also led to investigations into more sustainable methods for synthesizing this compound. Researchers have explored catalytic asymmetric synthesis approaches to selectively produce the trans-isomer, which is often preferred due to its superior stability and reactivity. These efforts align with global trends toward environmentally friendly chemical processes and highlight the importance of this compound in contemporary chemical research.
The structural features of Carbamic acid, N-[trans-4-[(1E)-2-cyanoethenyl]cyclohexyl]-, 1,1-dimethylethyl ester also make it an interesting candidate for studying stereochemical outcomes in organic reactions. Its cyclohexane ring provides a rigid framework that can influence reaction pathways and selectivity. For example, studies have demonstrated that the trans configuration enhances the molecule's ability to participate in enantioselective reactions, which are crucial for producing chiral compounds with specific optical properties.
In conclusion, CAS No. 1315498-81-7 represents a significant advancement in organic chemistry due to its unique structure and versatile applications. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings. Its inclusion in cutting-edge studies underscores its value as a key component in modern chemical innovation.
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